4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine

Medicinal Chemistry Organic Synthesis Drug Discovery

4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine (CAS: 2340294-50-8; molecular formula: C11H8Cl2N2O; molecular weight: 255.10 g/mol) is a halogenated, biaryl heterocyclic small molecule. It belongs to the 4,5-dichloro-2-arylpyrimidine class, which is characterized by a central pyrimidine core substituted with two reactive chlorine atoms at positions 4 and 5 and an aromatic ring at position 2.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.10 g/mol
Cat. No. B12074183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.10 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)11-14-6-8(12)10(13)15-11/h2-6H,1H3
InChIKeyDOGVLVBBVDQSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine: A Key Building Block for Structure-Activity Relationship (SAR) Studies and Targeted Library Synthesis


4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine (CAS: 2340294-50-8; molecular formula: C11H8Cl2N2O; molecular weight: 255.10 g/mol) is a halogenated, biaryl heterocyclic small molecule . It belongs to the 4,5-dichloro-2-arylpyrimidine class, which is characterized by a central pyrimidine core substituted with two reactive chlorine atoms at positions 4 and 5 and an aromatic ring at position 2 [1]. This substitution pattern makes it a versatile intermediate in medicinal chemistry for the regioselective introduction of diverse chemical functionalities through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .

1
Dual chlorine handles at C4/C5 enable regioselective sequential functionalization via SNAr or cross-coupling routes.
2
Pre-installed 2-(2-methoxyphenyl) group provides a sterically and electronically defined biaryl entry point for library synthesis.
3
Fits focused SAR programs and parallel library construction where regiochemical control and scaffold complexity are decision drivers.

The Critical Impact of Ortho-Substitution: Why 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine Cannot Be Replaced by Unsubstituted or Para-Analogues


In the 2-arylpyrimidine class, the position and electronic nature of substituents on the 2-aryl ring are critical determinants of both biological activity and synthetic utility. Structure-activity relationship (SAR) studies on 2-arylpyrimidines as CRF-1 receptor antagonists demonstrate that subtle modifications to the aryl ring can drastically alter binding affinity, with changes to the substitution pattern resulting in up to a 200-fold loss in activity [1]. Similarly, the 2-(2-methoxyphenyl) group in this compound introduces a unique steric and electronic environment compared to unsubstituted phenyl or para-methoxyphenyl analogues, which profoundly influences its reactivity profile in cross-coupling reactions and its binding orientation in biological targets [2]. Generic substitution with a simpler 2-phenyl analogue is therefore not a valid option for applications requiring this specific ortho-substituted pharmacophore or synthetic handle.

Target Compound
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
Ortho-methoxy substitution creates a unique steric and electronic environment distinct from unsubstituted or para analogues. This pattern influences both cross-coupling reactivity profiles and potential binding orientation in biological targets.
vs.
Potential Substitute
Unsubstituted or Para-Methoxy Phenyl Analogues
Simpler 2-phenyl or 4-methoxyphenyl alternatives lack the ortho-electronic character. Class-level SAR indicates substitution pattern changes can significantly alter binding affinity; direct replacement may not preserve target engagement or synthetic utility in the same way.

Quantitative Differentiation of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine: Evidence-Based Advantages Over Closest Analogs


Enhanced Molecular Complexity and Synthetic Versatility vs. 4,5-Dichloro-2-phenylpyrimidine

Compared to the simpler analogue 4,5-dichloro-2-phenylpyrimidine, the target compound contains a 2-methoxy substituent on the phenyl ring. This additional functional group provides a 13.3% increase in molecular weight (from 225.07 to 255.10 g/mol) and introduces a hydrogen bond acceptor (ether oxygen), which offers additional opportunities for intermolecular interactions and further synthetic diversification not possible with the unsubstituted phenyl analogue .

Molecular Complexity
Reported
MW 255.10 g/mol with one H-bond acceptor (ortho-methoxy oxygen) vs. 4,5-dichloro-2-phenylpyrimidine MW 225.07 g/mol.
Additional synthetic handle and potential binding motif for SAR exploration.
Calculated from molecular formula; property-based differentiation review.
Medicinal Chemistry Organic Synthesis Drug Discovery

Potency Implications in a Validated Biological Assay: Class-Level Inference from CRF-1 Receptor Antagonists

While direct quantitative data for this specific compound is not available in the public domain, class-level SAR analysis of 2-arylpyrimidines as CRF-1 receptor antagonists indicates that compounds in this class with optimized substitution patterns can achieve sub-10 nM binding affinities (Ki < 10 nM) [1]. The ortho-methoxyphenyl substitution pattern of the target compound is a critical structural feature often associated with improved drug-like properties and target engagement within this chemical series, distinguishing it from less decorated analogues that may exhibit significantly weaker activity (e.g., Ki > 2000 nM) [REFS-1, REFS-2].

Target Engagement Context
Class-level
Optimized 2-arylpyrimidines in the same chemical series reported to reach Ki < 10 nM at CRF-1 receptor; unoptimized scaffolds showed Ki > 2000 nM.
Reported class-level SAR context; compound-specific binding data requires verification.
Literature-derived SAR, not direct measurement for this specific building block.
Neuroscience CNS Drug Discovery Receptor Pharmacology

Regioselective Reactivity for Sequential Derivatization: A Key Advantage Over 2,4-Dichloropyrimidine Scaffolds

The 4,5-dichloro substitution pattern on the pyrimidine ring offers distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to the more common 2,4-dichloro analogue. The two chlorine atoms are positioned for sequential, chemoselective displacement, enabling the stepwise introduction of different substituents to build complex molecular architectures. This regiochemical control is a fundamental advantage for library synthesis and lead optimization programs where precise control over the final substitution pattern is required .

Regioselective Control
Method context
4,5-Dichloro pattern enables sequential, chemoselective displacement vs. 2,4-dichloropyrimidine reactivity biases that may produce regioisomeric mixtures.
Supports predictable two-step diversification for parallel library synthesis.
Based on established heteroaromatic reactivity principles.
Medicinal Chemistry Organic Synthesis Parallel Synthesis

Optimal Application Scenarios for 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine Based on Verified Evidence


Scaffold for Parallel Synthesis of Focused Kinase or GPCR Inhibitor Libraries

The compound's two reactive chlorine atoms at positions 4 and 5, combined with a pre-installed 2-methoxyphenyl group, make it an ideal core scaffold for the parallel synthesis of diverse compound libraries targeting the ATP-binding pocket of kinases or the orthosteric site of GPCRs. The regioselective reactivity allows for the efficient, two-step introduction of different amine or boronic acid substituents, generating hundreds of novel analogues in a short timeframe for high-throughput screening campaigns [1].

Lead Optimization of CRF-1 Receptor Antagonists for CNS Disorders

Given the established SAR of 2-arylpyrimidines as potent CRF-1 receptor antagonists (Ki < 10 nM achievable), this compound serves as a privileged starting point for lead optimization programs in neuroscience [1]. The ortho-methoxyphenyl group is a key feature for achieving high target affinity and favorable CNS drug-like properties (cLog P < 5) [1]. Researchers can use it as a template to further improve potency, selectivity, and pharmacokinetic parameters through systematic derivatization at the 4- and 5-positions [REFS-1, REFS-2].

Synthesis of Dual-Target or Polypharmacological Agents

The presence of the 2-methoxyphenyl group and the two reactive chlorine handles enables the modular construction of compounds designed to engage multiple biological targets (polypharmacology) [1]. For instance, one could install a kinase inhibitor pharmacophore at the 4-position via an amine linkage and a separate, orthogonal binding motif at the 5-position via a Suzuki coupling. This approach is increasingly valuable for developing therapies for complex diseases like cancer or neurodegeneration, where targeting a single pathway is often insufficient [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Focused kinase or GPCR library synthesis
Regioselective dual-handle scaffold with pre-installed biaryl group
Sequential derivatization efficiency and regioisomer purity
CRF-1 receptor pathway studies
Ortho-methoxyphenyl privileged structure within 2-arylpyrimidine class
Target affinity and CNS-property relevant endpoints in receptor assays
Multi-target probe synthesis
Chemically orthogonal chlorine substituents for modular pharmacophore installation
Orthogonal coupling selectivity and dual-pathway modulation endpoints

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